- Pyrimidine sulfamide derivative, preparation method and medical application thereof, World Intellectual Property Organization, , ,
Cas no 934329-77-8 (2-(BENZOFURAN-6-YL)-4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLANE)
934329-77-8 structure
Product Name:2-(BENZOFURAN-6-YL)-4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLANE
Numéro CAS:934329-77-8
Le MF:C14H17BO3
Mégawatts:244.093984365463
MDL:MFCD11227082
CID:1982370
PubChem ID:69400719
Update Time:2024-10-26
2-(BENZOFURAN-6-YL)-4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLANE Propriétés chimiques et physiques
Nom et identifiant
-
- 2-(BENZOFURAN-6-YL)-4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLANE
- 2-(1-benzofuran-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)Benzofuran
- 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzofuran (ACI)
- 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-benzofuran
- MB09845
- MFCD11227082
- EN300-365127
- BENZOFURAN-6-BORONIC ACID PINACOL ESTER
- 934329-77-8
- AKOS027393030
- BS-38770
- DA-36843
- F53382
- Z2044739279
- (1-Benzofuran-6-yl)boronic acid pinacol ester
- CS-0175684
- SCHEMBL5314113
- SY248526
-
- MDL: MFCD11227082
- Piscine à noyau: 1S/C14H17BO3/c1-13(2)14(3,4)18-15(17-13)11-6-5-10-7-8-16-12(10)9-11/h5-9H,1-4H3
- La clé Inchi: MHDVSQAMAAZZEG-UHFFFAOYSA-N
- Sourire: O1C2C(=CC=C(B3OC(C)(C)C(C)(C)O3)C=2)C=C1
Propriétés calculées
- Qualité précise: 244.1270746g/mol
- Masse isotopique unique: 244.1270746g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 0
- Nombre de récepteurs de liaison hydrogène: 3
- Comptage des atomes lourds: 18
- Nombre de liaisons rotatives: 1
- Complexité: 313
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Surface topologique des pôles: 31.6Ų
Propriétés expérimentales
- Dense: 1.1±0.1 g/cm3
- Point d'ébullition: 340.0±15.0 °C at 760 mmHg
- Point d'éclair: 159.4±20.4 °C
- Le PSA: 31.60000
- Le LogP: 2.73200
- Pression de vapeur: 0.0±0.7 mmHg at 25°C
2-(BENZOFURAN-6-YL)-4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLANE Informations de sécurité
- Mot signal:warning
- Description des dangers: H303+H313+H333
- Déclaration d'avertissement: P264+P280+P305+P351+P338+P337+P313
- Instructions de sécurité: H303+H313+H333
- Conditions de stockage:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2-(BENZOFURAN-6-YL)-4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLANE PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM219126-1g |
2-(Benzofuran-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
934329-77-8 | 97% | 1g |
$104 | 2021-08-04 | |
| TRC | T303243-10mg |
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-benzofuran |
934329-77-8 | 10mg |
$ 50.00 | 2022-06-02 | ||
| TRC | T303243-50mg |
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-benzofuran |
934329-77-8 | 50mg |
$ 115.00 | 2022-06-02 | ||
| TRC | T303243-100mg |
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-benzofuran |
934329-77-8 | 100mg |
$ 160.00 | 2022-06-02 | ||
| Chemenu | CM219126-1g |
2-(Benzofuran-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
934329-77-8 | 97% | 1g |
$142 | 2024-07-19 | |
| Chemenu | CM219126-5g |
2-(Benzofuran-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
934329-77-8 | 97% | 5g |
$636 | 2024-07-19 | |
| abcr | AB472785-250 mg |
(1-Benzofuran-6-yl)boronic acid pinacol ester; . |
934329-77-8 | 250MG |
€131.10 | 2023-07-18 | ||
| abcr | AB472785-1 g |
(1-Benzofuran-6-yl)boronic acid pinacol ester; . |
934329-77-8 | 1g |
€241.30 | 2023-07-18 | ||
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FB04644-10g |
2-(BENZOFURAN-6-YL)-4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLANE |
934329-77-8 | 95% | 10g |
$2039 | 2023-09-07 | |
| eNovation Chemicals LLC | Y1000653-5g |
2-(1-benzofuran-6-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
934329-77-8 | 95% | 5g |
$1450 | 2024-08-02 |
2-(BENZOFURAN-6-YL)-4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLANE Méthode de production
Méthode de production 1
Conditions de réaction
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Acetonitrile ; rt → 60 °C; 16 h, 60 °C
Référence
Méthode de production 2
Conditions de réaction
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 12 h, 130 °C
Référence
- Electroluminescent material based on indole-derivative host and iridium compound dopant for organic electroluminescent device, Korea, , ,
Méthode de production 3
Conditions de réaction
1.1 Reagents: Potassium acetate Catalysts: 1,1-Bis(diphenylphosphino)ferrocene , [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 38 h, 80 °C
Référence
- Preparation of 4-carboxypyrazoles as antivirals for treatment of hepatitis C virus (HCV) infection, World Intellectual Property Organization, , ,
Méthode de production 4
Conditions de réaction
1.1 Reagents: Butyllithium Solvents: Diethyl ether ; 1 h, -78 °C; -78 °C → -30 °C; -30 °C → -78 °C
1.2 Reagents: Trimethyl borate ; -78 °C; overnight, -78 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; rt
1.4 Solvents: Dichloromethane ; 4 h, reflux
1.2 Reagents: Trimethyl borate ; -78 °C; overnight, -78 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; rt
1.4 Solvents: Dichloromethane ; 4 h, reflux
Référence
- Nanomolar competitive inhibitors of Mycobacterium tuberculosis and Streptomyces coelicolor type II dehydroquinase, ChemMedChem, 2007, 2(2), 194-207
Méthode de production 5
Conditions de réaction
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethyl sulfoxide ; 18 h, rt → 80 °C
Référence
- 4-Amino-6-heterocyclylpicolinates and 6-amino-2-heterocyclylpyrimidinecarboxylates, World Intellectual Property Organization, , ,
Méthode de production 6
Conditions de réaction
1.1 Solvents: Toluene ; 3 h, reflux; reflux → rt
2.1 Reagents: Butyllithium Solvents: Diethyl ether ; 1 h, -78 °C; -78 °C → -30 °C; -30 °C → -78 °C
2.2 Reagents: Trimethyl borate ; -78 °C; overnight, -78 °C → rt
2.3 Reagents: Hydrochloric acid Solvents: Water ; rt
2.4 Solvents: Dichloromethane ; 4 h, reflux
2.1 Reagents: Butyllithium Solvents: Diethyl ether ; 1 h, -78 °C; -78 °C → -30 °C; -30 °C → -78 °C
2.2 Reagents: Trimethyl borate ; -78 °C; overnight, -78 °C → rt
2.3 Reagents: Hydrochloric acid Solvents: Water ; rt
2.4 Solvents: Dichloromethane ; 4 h, reflux
Référence
- Nanomolar competitive inhibitors of Mycobacterium tuberculosis and Streptomyces coelicolor type II dehydroquinase, ChemMedChem, 2007, 2(2), 194-207
Méthode de production 7
Conditions de réaction
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 0 °C
1.2 Catalysts: 15-Crown-5 ; 16 h, 130 °C; 130 °C → rt
2.1 Solvents: Toluene ; 3 h, reflux; reflux → rt
3.1 Reagents: Butyllithium Solvents: Diethyl ether ; 1 h, -78 °C; -78 °C → -30 °C; -30 °C → -78 °C
3.2 Reagents: Trimethyl borate ; -78 °C; overnight, -78 °C → rt
3.3 Reagents: Hydrochloric acid Solvents: Water ; rt
3.4 Solvents: Dichloromethane ; 4 h, reflux
1.2 Catalysts: 15-Crown-5 ; 16 h, 130 °C; 130 °C → rt
2.1 Solvents: Toluene ; 3 h, reflux; reflux → rt
3.1 Reagents: Butyllithium Solvents: Diethyl ether ; 1 h, -78 °C; -78 °C → -30 °C; -30 °C → -78 °C
3.2 Reagents: Trimethyl borate ; -78 °C; overnight, -78 °C → rt
3.3 Reagents: Hydrochloric acid Solvents: Water ; rt
3.4 Solvents: Dichloromethane ; 4 h, reflux
Référence
- Nanomolar competitive inhibitors of Mycobacterium tuberculosis and Streptomyces coelicolor type II dehydroquinase, ChemMedChem, 2007, 2(2), 194-207
Méthode de production 8
Conditions de réaction
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 12 h, 130 °C
Référence
- Ni-Catalyzed Reductive Dibenzylation of Trifluoromethylalkenes for CF3-Containing All-Carbon Quaternary Center Construction, Organic Letters, 2023, 25(32), 5995-6000
Méthode de production 9
Conditions de réaction
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,2-Dimethoxyethane ; overnight, 80 °C
Référence
- Preparation of five membered heterocyclic compounds as STING agonists, China, , ,
Méthode de production 10
Conditions de réaction
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 12 h, 130 °C
Référence
- Preparation of indole-based compounds as organic electroluminescent materials, World Intellectual Property Organization, , ,
Méthode de production 11
Conditions de réaction
Référence
- 4-Amino-6-heterocyclylpicolinates and 6-amino-2-heterocyclylpyrimidinecarboxylates, United States, , ,
2-(BENZOFURAN-6-YL)-4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLANE Raw materials
- 2,3-Dimethylbutane-2,3-diol
- 4-bromo-1-benzofuran
- Bromoacetaldehyde dimethyl acetal
- Bis(pinacolato)diborane
- 1-Bromo-3-(2,2-dimethoxyethoxy)benzene
- 6-bromo-1-benzofuran
- benzofuran-6-yl trifluoromethanesulfonate
2-(BENZOFURAN-6-YL)-4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLANE Preparation Products
2-(BENZOFURAN-6-YL)-4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLANE Fournisseurs
Amadis Chemical Company Limited
Membre gold
(CAS:934329-77-8)2-(BENZOFURAN-6-YL)-4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLANE
Numéro de commande:A1094784
État des stocks:in Stock
Quantité:5g
Pureté:99%
Dernières informations tarifaires mises à jour:Thursday, 29 August 2024 20:13
Prix ($):477.0
Courriel:sales@amadischem.com
2-(BENZOFURAN-6-YL)-4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLANE Littérature connexe
-
Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
-
Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
-
J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
-
Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:934329-77-8)2-(BENZOFURAN-6-YL)-4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLANE
Pureté:99%
Quantité:5g
Prix ($):477.0